Benzenesulfonyl fluoride, 2-hydroxy-5-methyl-
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Overview
Description
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- is an organic compound with the molecular formula C7H7FO3S It is a derivative of benzenesulfonic acid and features a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- typically involves the sulfonylation of a suitable benzene derivative. One common method is the reaction of 2-hydroxy-5-methylbenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly fluorinating agents is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or a sulfone.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Formation of 2-hydroxy-5-methylbenzenesulfonic acid.
Reduction: Formation of sulfonamides or sulfones.
Scientific Research Applications
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group acts as an electrophilic warhead, forming a covalent bond with nucleophilic residues (e.g., serine or cysteine) in the active site of enzymes. This covalent modification can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl fluoride: Lacks the hydroxyl and methyl groups, making it less specific in its reactivity.
2-Hydroxybenzenesulfonyl fluoride: Lacks the methyl group, which can affect its steric and electronic properties.
5-Methylbenzenesulfonyl fluoride: Lacks the hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, enhancing its interaction with biological targets, while the methyl group can affect its steric properties and solubility .
Biological Activity
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- (often referred to as BSF) is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₇F₁O₂S
- Molecular Weight : 192.19 g/mol
- CAS Number : 445-07-8
Biological Activity Overview
BSF exhibits a range of biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes that play a critical role in various physiological processes including respiration and fluid secretion. The inhibition of these enzymes has implications in cancer therapy and antimicrobial activity.
- Carbonic Anhydrase Inhibition : BSF selectively inhibits carbonic anhydrase IX (CA IX) with an IC50 ranging from 10.93 to 25.06 nM, demonstrating significant selectivity over CA II (IC50: 1.55 to 3.92 μM) . This selectivity is crucial for targeting tumor cells while minimizing effects on normal cells.
- Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cell lines, BSF has been shown to induce apoptosis significantly, increasing the percentage of annexin V-FITC positive cells by approximately 22-fold compared to controls .
Case Studies
Several studies have highlighted the effectiveness of BSF in different biological contexts:
- Anticancer Activity :
- Antimicrobial Properties :
-
Pharmacokinetic Studies :
- Research on the pharmacokinetics of BSF involved administering the compound to Wistar rats and Chinchilla rabbits, followed by analysis using HPLC-MS/MS to identify metabolites and assess systemic exposure . The metabolites identified included N-hydroxy derivatives, indicating metabolic pathways that could influence therapeutic efficacy.
Data Tables
Biological Activity | IC50 (nM) | Target |
---|---|---|
CA IX Inhibition | 10.93 - 25.06 | Carbonic Anhydrase IX |
CA II Inhibition | 1.55 - 3.92 | Carbonic Anhydrase II |
Antimicrobial Activity (S. aureus) | - | 80.69% Inhibition at 50 µg/mL |
Antimicrobial Activity (K. pneumoniae) | - | 79.46% Inhibition at 50 µg/mL |
Properties
CAS No. |
445-07-8 |
---|---|
Molecular Formula |
C7H7FO3S |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-hydroxy-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7FO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3 |
InChI Key |
QLBFPHCSJHIZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)F |
Origin of Product |
United States |
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